2-Propyl-1,3-dioxolane

説明

Contextualization within Cyclic Acetal (B89532) Chemistry

2-Propyl-1,3-dioxolane is a member of the cyclic acetal family of organic compounds. nih.gov Cyclic acetals are characterized by a ring structure containing two oxygen atoms single-bonded to the same carbon atom. google.com This structural motif is typically formed by the reaction of an aldehyde or a ketone with a diol. In the case of this compound, the parent aldehyde is butanal and the diol is ethylene (B1197577) glycol.

The chemistry of cyclic acetals is dominated by their function as protecting groups for carbonyl functionalities. researchgate.net This protective role is crucial in multi-step organic syntheses where a carbonyl group might otherwise react under conditions intended to modify another part of the molecule. wikipedia.org The stability of the cyclic acetal, particularly the five-membered 1,3-dioxolane (B20135) ring, makes it an effective shield against a variety of reagents. organic-chemistry.org

Significance of 1,3-Dioxolanes in Contemporary Chemical Research

The 1,3-dioxolane ring system is of considerable importance in contemporary chemical research for several key reasons. researchgate.net Firstly, its widespread use as a protecting group for aldehydes and ketones is a cornerstone of synthetic strategy. researchgate.netmdpi.com The formation and subsequent removal of the dioxolane group can be achieved under specific and mild conditions, allowing for the selective transformation of complex molecules. organic-chemistry.org

Secondly, the 1,3-dioxolane moiety is found in the structure of numerous biologically active compounds and natural products. researchgate.netresearchgate.net This has spurred research into the synthesis of novel dioxolane derivatives with potential applications in pharmaceuticals and agrochemicals. mdpi.comontosight.ainih.gov The presence of the dioxolane ring can influence the molecule's biological activity, and understanding its role is an active area of investigation. researchgate.netresearchgate.net

Furthermore, 1,3-dioxolanes serve as versatile chemical intermediates. silverfernchemical.com They can undergo various transformations to yield other functional groups, expanding their utility in organic synthesis. The reactivity of the dioxolane ring itself, including ring-opening and rearrangement reactions, provides pathways to diverse molecular architectures.

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are fundamental to its handling, application, and reactivity. It is a colorless liquid with a slightly sweet odor. smolecule.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Density | 0.92 g/cm³ smolecule.com |

| Boiling Point | ~134.6 °C smolecule.com |

| Melting Point | -63.1 °C smolecule.com |

| Solubility | Soluble in organic solvents like ethanol, ethyl acetate, and acetone. smolecule.com |

| Enthalpy of Vaporization (ΔvapH°) | 45.3 ± 0.3 kJ/mol nist.gov |

Synthesis and Formation of this compound

The primary method for synthesizing this compound is the acid-catalyzed reaction between butanal and ethylene glycol. smolecule.com This reaction is an equilibrium process, and to drive it towards the formation of the acetal, water, a co-product, is typically removed from the reaction mixture. google.com

The reaction mechanism involves the protonation of the carbonyl oxygen of butanal by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer and elimination steps follow, leading to the formation of the stable five-membered 1,3-dioxolane ring and the liberation of a water molecule.

Reactions and Transformations of this compound

The chemical reactivity of this compound is centered on the stability and cleavage of the acetal group.

Acetal Cleavage and Deprotection

The primary reaction of this compound in a synthetic context is its cleavage, or deprotection, to regenerate the parent carbonyl group (butanal) and diol (ethylene glycol). This is typically achieved by acid-catalyzed hydrolysis. organic-chemistry.org The presence of water and an acid catalyst shifts the equilibrium back towards the starting materials.

Other Chemical Transformations

While its role as a protecting group is paramount, this compound can undergo other chemical transformations. For instance, oxidation of the dioxolane ring can lead to the formation of corresponding esters. organic-chemistry.org Additionally, under certain conditions, it can participate in substitution reactions. smolecule.com

Applications of this compound in Organic Synthesis

The practical application of this compound in organic synthesis is predominantly as a protecting group for the carbonyl functionality of butanal or as a means to protect the diol, ethylene glycol.

Protecting Group for Carbonyls and Diols

In a multi-step synthesis, a chemist might need to perform a reaction on a molecule containing a butanal moiety, where the aldehyde group itself is susceptible to the reaction conditions. By converting the aldehyde to this compound, the carbonyl group is masked and protected. Once the desired transformation elsewhere in the molecule is complete, the aldehyde can be readily regenerated by acidic hydrolysis. wikipedia.orgorganic-chemistry.org

Precursor to Other Functional Groups

Through reactions such as hydrogenolysis, cyclic acetals like this compound can be converted into ether alcohols, which are valuable solvents. google.com

Spectroscopic Data and Analytical Characterization

The identification and characterization of this compound are routinely performed using spectroscopic methods. The key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. smolecule.com

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H NMR | Signals corresponding to the propyl group (CH₃, CH₂, CH₂) and the dioxolane ring protons (OCH₂CH₂O and the CH attached to the propyl group). |

| ¹³C NMR | Resonances for the carbon atoms of the propyl group and the dioxolane ring. The carbon atom of the acetal (C-2) typically appears at a characteristic downfield shift. |

| Infrared (IR) Spectroscopy | Characteristic C-O stretching frequencies for the acetal group, typically in the 1200-1000 cm⁻¹ region. Absence of a strong C=O stretching band confirms the formation of the acetal. |

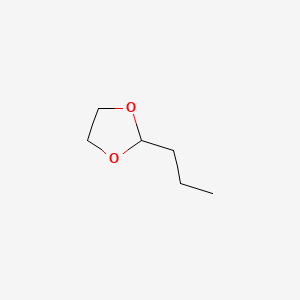

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-propyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-6-7-4-5-8-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDUOUVZQRZOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276647 | |

| Record name | 2-Propyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3390-13-4 | |

| Record name | 2-Propyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3390-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003390134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyl-1,3-dioxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYL-1,3-DIOXOLANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Propyl 1,3 Dioxolane and Analogues

Condensation Reactions of Carbonyl Compounds with Diols

The formation of 2-propyl-1,3-dioxolane and related compounds frequently relies on the reaction between a carbonyl compound (an aldehyde or a ketone) and a diol, typically ethylene (B1197577) glycol. This reaction is an equilibrium process, and various techniques are employed to drive it toward the desired product.

Acetalization of Propionaldehyde (B47417) with Ethylene Glycol

The most direct synthesis of this compound is the acid-catalyzed acetalization of propionaldehyde (also known as propanal) with ethylene glycol. smolecule.com This condensation reaction involves the nucleophilic attack of the diol on the carbonyl carbon of the aldehyde, followed by intramolecular cyclization and the elimination of water to form the stable five-membered dioxolane ring. smolecule.com

To achieve high yields, the equilibrium of this reversible reaction must be shifted towards the product side. This is commonly accomplished by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org The reaction is typically carried out under reflux conditions in a suitable solvent like toluene.

Various acid catalysts can be employed to facilitate this reaction. Brønsted acids such as p-toluenesulfonic acid and sulfuric acid are commonly used. smolecule.comresearchgate.net The choice of catalyst can influence the reaction rate and yield. For instance, using an excess of ethylene glycol can also help to drive the reaction to completion.

Table 1: Reaction Parameters for the Acetalization of Propionaldehyde with Ethylene Glycol

| Parameter | Typical Conditions |

| Reactants | Propionaldehyde, Ethylene Glycol |

| Catalyst | p-Toluenesulfonic acid, Sulfuric acid |

| Solvent | Toluene |

| Conditions | Reflux, with azeotropic removal of water |

Ketalization of Ketones with Ethylene Glycol

Analogues of this compound, specifically 2,2-disubstituted-1,3-dioxolanes, are synthesized through the ketalization of ketones with ethylene glycol. nih.gov This reaction is analogous to the acetalization of aldehydes and is also typically acid-catalyzed. researchgate.net The mechanism involves the protonation of the ketone's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethylene glycol. nih.gov

A range of ketones can be used, leading to a variety of 2,2-disubstituted-1,3-dioxolane products. Similar to acetalization, the removal of water is crucial for obtaining good yields. wikipedia.org This reaction serves as a common method for protecting the ketone functional group in organic synthesis. organic-chemistry.org

Utility of 1,2-Bis(trimethylsilyloxy)ethane in Dioxolane Formation

A milder and more efficient method for the formation of dioxolanes involves the use of 1,2-bis(trimethylsilyloxy)ethane. nih.gov This reagent reacts with carbonyl compounds in the presence of a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), under aprotic and neutral conditions. chemicalbook.com

The use of 1,2-bis(trimethylsilyloxy)ethane offers several advantages over the traditional acid-catalyzed reaction with ethylene glycol. The reaction proceeds under milder conditions and often provides higher yields, particularly for sensitive substrates. The byproducts of the reaction are volatile siloxanes, which are easily removed from the reaction mixture. This method is particularly useful for the protection of carbonyl groups in complex molecules where traditional acidic conditions might lead to side reactions.

Alternative Synthetic Routes

Beyond the direct condensation of carbonyl compounds and diols, other synthetic strategies have been developed for the preparation of this compound and its analogues.

Reactions Involving Propylene (B89431) Oxide and Glycols or Propionic Acid

Alternative synthetic pathways to this compound and related structures can involve the use of epoxides like propylene oxide. smolecule.com For instance, the reaction of ethylene oxide with formaldehyde (B43269), catalyzed by SnCl4 or tetraethylammonium (B1195904) bromide, can yield the parent 1,3-dioxolane (B20135). researchgate.net While not directly producing this compound, this illustrates the utility of epoxides in forming the dioxolane ring.

The reaction of fatty acids with propylene oxide has been studied, leading to the formation of propylene glycol monoesters and diesters. Although this specific research did not target the synthesis of this compound, it demonstrates the reactivity of propylene oxide with carboxylic acids, which could potentially be adapted for the synthesis of dioxolane structures.

Catalytic Approaches in Dioxolane Synthesis

The synthesis of dioxolanes is heavily reliant on effective catalysis to promote the reaction between the carbonyl compound and the diol. A wide array of catalysts has been explored to improve efficiency, selectivity, and environmental compatibility.

Commonly used homogeneous acid catalysts include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (p-TSA). smolecule.com p-TSA is often favored due to its strong Brønsted acidity and good solubility in organic solvents. smolecule.com

To overcome issues associated with homogeneous catalysts, such as corrosion and difficulty in separation, various heterogeneous catalysts have been developed. These include:

Ion-exchange resins : These solid acid catalysts are effective for acetalization and can be easily removed from the reaction mixture by filtration.

Clays and Zeolites : Materials like montmorillonite (B579905) K10 have been used as catalysts for the synthesis of 1,3-dioxolanes. chemicalbook.com

Heteropolyacids : Tungstosilicic acid and its supported variants have shown high efficiency as catalysts for the synthesis of this compound, offering strong Brønsted acidity and thermal stability. smolecule.com

Metal-based catalysts : Lewis acids such as tin(II) chloride and iron(III) chloride have been shown to catalyze the conversion of epoxides to 1,3-dioxolanes. researchgate.netwikipedia.org Ruthenium-based catalysts have also been employed in the synthesis of dioxolanes. organic-chemistry.org

More recently, novel catalytic systems have emerged, including photocatalysts like Eosin Y, which can promote acetalization under visible light irradiation. researchgate.net

Table 2: Comparison of Catalytic Approaches in Dioxolane Synthesis

| Catalyst Type | Examples | Advantages |

| Homogeneous Acids | p-Toluenesulfonic acid, Sulfuric acid | High activity, good solubility |

| Heterogeneous Catalysts | Ion-exchange resins, Clays, Zeolites | Ease of separation, reusability |

| Lewis Acids | SnCl₂, FeCl₃, TMSOTf | Mild reaction conditions |

| Photocatalysts | Eosin Y | Use of visible light, mild conditions |

Heterogeneous Acid Catalysis (e.g., Tungstosilicic Acid on Activated Carbon, H₃PW₁₂O₄₀/PAn)

Heterogeneous acid catalysts are advantageous due to their ease of separation from the reaction mixture, potential for recyclability, and reduced corrosiveness compared to liquid acids. Heteropolyacids (HPAs), such as tungstosilicic acid (H₄SiW₁₂O₄₀) and tungstophosphoric acid (H₃PW₁₂O₄₀), are particularly effective due to their strong Brønsted acidity, which is often in the superacid range. derpharmachemica.comconicet.gov.ar

Supporting these HPAs on materials with high surface areas, like activated carbon, enhances their catalytic activity by improving dispersion and accessibility of the acid sites. researchgate.net For instance, tungstosilicic acid (TSA) and tungstophosphoric acid (TPA) impregnated on silica (B1680970) have demonstrated high glycerol (B35011) conversion rates, indicating their effectiveness in acetalization reactions. researchgate.net Similarly, catalysts like H₃PW₁₂O₄₀ incorporated into a polyaniline (PAn) matrix have been prepared and optimized for synthesizing acetals and ketals. The Keggin structure of the HPA is preserved within the polymer matrix, ensuring sustained catalytic activity. researchgate.net The use of these solid acids allows for efficient synthesis under relatively mild conditions.

Table 1: Performance of Heteropolyacids in Acetalization Reactions

| Catalyst | Reactants | Temperature | Time | Yield |

|---|---|---|---|---|

| H₄SiW₁₂O₄₀ (SiW) | 2-hydroxynaphthoquinone, Acetic Anhydride | Room Temp. | 2h | 66% |

| H₃PW₁₂O₄₀ (PW) | 2-hydroxynaphthoquinone, Acetic Anhydride | Room Temp. | 2h | 61% |

This table illustrates the effectiveness of heteropolyacids in related acid-catalyzed reactions. Data compiled from multiple sources. derpharmachemica.comresearchgate.net

Lewis Acid Catalysis (e.g., Bismuth(III) Triflate, Scandium Triflate)

Lewis acids are highly effective catalysts for acetalization due to their ability to activate the carbonyl group towards nucleophilic attack by the diol. Metal triflates, particularly those of bismuth and scandium, have emerged as powerful, water-tolerant, and often recyclable catalysts for these transformations. scandium.orgnih.gov

Bismuth(III) triflate (Bi(OTf)₃) is a commercially available, inexpensive, and environmentally friendly catalyst that efficiently promotes the formation of dioxolanes. iwu.eduresearchgate.net It has been successfully used for the synthesis of 1,3-dioxolanes from various carbonyl compounds and 1,2-bis(trimethylsilyloxy)ethane or directly with diols using an orthoformate as a water scavenger. iwu.eduresearchgate.net This method avoids the need for a Dean-Stark apparatus. iwu.edu

Scandium(III) triflate (Sc(OTf)₃) is another exceptionally active Lewis acid catalyst. acs.org It is stable in water and can be used in catalytic amounts, making it a green and efficient option. wikipedia.orgorganic-chemistry.org Sc(OTf)₃ has been shown to catalyze the conversion of a wide range of aldehydes and ketones into their corresponding 1,3-dioxolanes and other acetals under mild, room-temperature conditions with high yields. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Lewis Acid Catalysts in Acetalization of Aldehydes

| Aldehyde | Catalyst (mol%) | Diol/Alcohol | Time | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde (B42025) | Sc(OTf)₃ (0.1) | 2-Mercaptoethanol | 5 min | 98 |

| Heptanal | Sc(OTf)₃ (0.1) | 2-Mercaptoethanol | 5 min | 99 |

This table presents data on the catalytic efficiency of Scandium and Bismuth triflates in related protection reactions for carbonyl groups. Data compiled from multiple sources. organic-chemistry.orgmdpi.com

Ionic Liquid Catalysis for 1,3-Dioxolane Preparation

Ionic liquids (ILs) have gained prominence as both solvents and catalysts in green chemistry due to their negligible vapor pressure, high thermal stability, and tunable properties. qub.ac.uk Acidic ionic liquids, in particular, can serve as efficient and recyclable catalysts for the synthesis of 1,3-dioxolanes. google.com These ILs can function as dual-activation catalysts, activating both the carbonyl compound and the diol. researchgate.net

The use of acidic ionic liquids for preparing 1,3-dioxolane from ethylene glycol and formaldehyde sources has been shown to be effective, offering advantages such as stable performance, low catalyst loading, minimal corrosion, and high product yields with fewer impurities. google.com The reaction can be carried out under total reflux conditions, and the ionic liquid catalyst can often be recovered and reused, enhancing the sustainability of the process. google.comresearchgate.net

Mild, Room-Temperature Acetalization and Ketalization

The development of synthetic methods that operate under mild, ambient temperature conditions is a key goal in green chemistry. Several catalytic systems allow for the efficient formation of this compound and its analogues without the need for heating. As mentioned previously, Scandium(III) triflate is a notable example, effectively catalyzing the protection of aldehydes at room temperature in short reaction times. organic-chemistry.org

Other mild procedures include the use of iodine as a catalyst, which provides an inexpensive and metal-free alternative for the protection of carbonyls. This method is characterized by simple work-up procedures and excellent yields. The thiol-promoted, site-specific addition of 1,3-dioxolane to imines represents a metal-free and redox-neutral conversion that proceeds under mild conditions, showcasing another avenue for related transformations. organic-chemistry.org

Metal-Free and Redox-Neutral Dioxolane Synthesis Processes

Increasingly, research focuses on developing synthetic routes that avoid the use of potentially toxic and expensive metals. frontiersin.org Metal-free and redox-neutral processes are highly desirable from an environmental and economic standpoint. nih.govchemrxiv.org Organocatalysis offers a powerful platform for such transformations.

For dioxolane synthesis, this can be achieved using strong Brønsted acids as catalysts. Chiral phosphoric acids, for example, have been used for catalyst-controlled regioselective acetal (B89532) protection of diols, demonstrating that metal-free acids can provide high selectivity and yield. nih.gov Visible-light-driven photoredox catalysis also presents a modern, metal-free approach for various organic transformations, although its direct application to simple dioxolane synthesis from aldehydes is an emerging area. frontiersin.orgresearchgate.net The key principle is the avoidance of metal-based Lewis acids and redox reagents that generate stoichiometric waste. frontiersin.org

Optimization of Synthesis Parameters for this compound Yield

The synthesis of this compound is an equilibrium-controlled reaction. To maximize the product yield, reaction parameters must be carefully optimized to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Molar Ratios of Reactants and Glycols

The molar ratio of the reactants—butanal and ethylene glycol—is a critical parameter influencing the yield of this compound. The stoichiometry of the reaction is 1:1. However, to drive the equilibrium forward, it is common practice to use one of the reactants in excess. libretexts.org

In many acetalization procedures, the diol (ethylene glycol) is used in excess. This increases the probability of the activated aldehyde reacting with the glycol and pushes the equilibrium towards the formation of the this compound. Research on the synthesis of other acetals has shown that varying the molar ratio of alcohol/oil or aldehyde/glycol significantly impacts the final conversion rate. researchgate.netresearchgate.net For example, in the synthesis of solketal (B138546) from glycerol and acetone, the acetone/glycerol molar ratio is a key parameter studied for optimizing yield. researchgate.net The optimal ratio is typically determined empirically for a specific catalyst and set of reaction conditions to achieve maximum conversion while minimizing waste of the excess reactant.

Table 3: Effect of Reactant Molar Ratio on Product Yield in Acetalization

| Aldehyde/Ketone | Glycol/Alcohol | Molar Ratio (Aldehyde:Glycol) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Formaldehyde | Ethylene Glycol | 1:10 to 10:1 (range studied) | Ionic Liquid | High |

| Glycerol | Acetone | 1:2 | H₃PW₁₂O₄₀ | ~85 |

This table shows examples from related dioxolane syntheses where the molar ratio of reactants is a key optimization parameter. Data compiled from multiple sources. google.comsemanticscholar.org

Catalyst Loading and Reaction Time Optimization

The efficiency of this compound and its analogues' synthesis is critically dependent on the optimization of catalyst loading and reaction time. Research indicates that achieving high conversion rates and yields in shorter time frames is possible by carefully selecting the catalyst and its concentration.

The amount of catalyst used, or catalyst loading, directly influences the reaction rate. researchgate.net Generally, a higher catalyst loading increases the number of available acid sites, thereby accelerating the reaction. researchgate.net However, an optimal loading exists beyond which the yield may decrease, or the reaction time may lengthen unnecessarily. researchgate.net For instance, in the solvent-free acetalization of benzaldehyde with acetic anhydride, the best result was achieved with a catalyst loading of 0.03 mol%. Increasing the catalyst to 0.1 mol% led to a dramatic decrease in the product yield and a longer reaction time. researchgate.net

Similarly, studies on various acetalization and ketalization reactions demonstrate the drive towards minimizing catalyst loading for both economic and environmental reasons. In the synthesis of cyclic ketals from cyclohexanone (B45756) and propane-1,2-diol, a highly efficient catalytic system using 0.1 mol% CoCl₂ and 0.2 mol% dimethylglyoxime (B607122) at 70°C achieved a 95.3% conversion in just one hour under reduced pressure. mdpi.com Some protocols have achieved success with catalyst loadings as low as 0.03 mol% to 0.1 mol% of conventional acids, which proved effective without the need for aggressive water removal. nih.govacs.org In other specialized applications, such as the regioselective acetalization of saccharide-based diols, polymeric catalysts have been reused multiple times with loadings as low as 0.1 mol% for gram-scale reactions. nih.gov These immobilized catalysts not only allowed for substantial catalyst economy but also halved the reaction time to achieve full conversion compared to their monomeric counterparts at higher loadings. nih.gov

Reaction time is intrinsically linked to catalyst loading, temperature, and the specific substrates involved. Optimization studies aim to reduce reaction times to improve process efficiency. For the synthesis of bioactive propargylamine (B41283) scaffolds, a model reaction was optimized by adjusting factors including reaction time to achieve fair yields. nih.gov In the synthesis of 3,3-bis(indolyl)oxindoles, optimizing the catalyst loading to 10 mol% in water allowed the reaction to be completed in 60 minutes with an 85% yield. researchgate.net The relationship between catalyst loading, reaction time, and product yield is often complex and requires empirical determination for each specific synthesis.

The following table summarizes findings on catalyst loading and reaction time optimization from various studies on acetalization reactions.

Table 1: Optimization of Catalyst Loading and Reaction Time in Acetalization Reactions

| Carbonyl Compound | Diol/Alcohol | Catalyst | Catalyst Loading | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Acetic Anhydride | SiO₂-Pr-SO₃H | 0.03 mol% | 1.5 h | 98% Yield | researchgate.net |

| Benzaldehyde | Acetic Anhydride | SiO₂-Pr-SO₃H | 0.1 mol% | 3.0 h | 85% Yield | researchgate.net |

| Cyclohexanone | Propane-1,2-diol | CoCl₂/Dimethylglyoxime | 0.1 mol% | 1 h | 95.3% Conversion | mdpi.com |

| D-glucose derivative | Phenylacetaldehyde dimethyl acetal | (R)-Ad-TRIP-PS (polymeric) | 0.1 mol% | 18 h | 99% Conversion | nih.gov |

| D-glucose derivative | Phenylacetaldehyde dimethyl acetal | (R)-Ad-TRIP (monomeric) | 0.5 mol% | 36 h | >99% Conversion | nih.gov |

Strategies for Water Removal in Acetalization Reactions

Acetalization is a reversible reaction, and the formation of this compound is an equilibrium process that produces water as a byproduct. wikipedia.org To drive the reaction toward the product side and achieve high yields, the continuous removal of this water is a crucial strategy. mdpi.comwikipedia.org Failure to remove water can lead to the hydrolysis of the acetal product back to the starting aldehyde and diol. wikipedia.org

Several methods have been developed for the effective removal of water during acetalization.

Azeotropic Distillation: A standard and widely used laboratory and industrial technique involves using a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org The reaction is typically conducted in a solvent, such as toluene, that forms a minimum-boiling azeotrope with water. As the mixture is heated to reflux, the water-solvent azeotrope vaporizes, condenses in the Dean-Stark trap, and separates into two layers, allowing the water to be collected while the solvent returns to the reaction flask. organic-chemistry.org This continuous removal of water effectively shifts the equilibrium towards the formation of the dioxolane. wikipedia.org

Dehydrating Agents and Desiccants: Chemical or physical sequestration of water is another effective strategy. Molecular sieves are commonly used desiccants that physically trap water molecules within their porous structure. wikipedia.orgorganic-chemistry.org Other methods include using orthoesters, which react with the generated water, or employing powdered materials like calcium salt-silica mixtures that act as both a catalyst and a dehydrating agent. organic-chemistry.orgresearchgate.net

Reactive Distillation: In this process, the reaction and separation occur simultaneously within a single distillation column. google.comresearchgate.netfigshare.com For the synthesis of 1,3-dioxolane from formaldehyde and ethylene glycol, reactive distillation allows for the continuous synthesis and simultaneous distillation of the products. google.comfigshare.com This integrated approach can improve the yield to over 99% while also obtaining a high-purity product. researchgate.netfigshare.com

Reactive Extraction: A related technique involves using a reactant that also serves as an extracting agent for water. In the synthesis of 2-ethyl-1,3-dioxolane, propyl aldehyde was found to be effective in both reacting with the diol and facilitating water removal and extraction of the acetal product. researchgate.net

Reaction Without Water Removal: Interestingly, some modern protocols have found that with very low catalyst loadings (e.g., 0.1 mol% of a conventional acid), acetalization can proceed smoothly to high yields without the active removal of water. nih.govacs.org This approach simplifies the experimental setup significantly, making the process more environmentally friendly and efficient, and has been shown to be effective across a broad range of substrates and temperatures. nih.govacs.org

The choice of water removal strategy depends on the scale of the reaction, the specific substrates, and the desired purity of the product. The following table compares different strategies for water removal in acetalization reactions.

Table 2: Comparison of Water Removal Strategies in Acetalization

| Strategy | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Azeotropic Distillation (Dean-Stark) | Continuous removal of water as an azeotrope with a solvent (e.g., toluene). | Highly effective for driving equilibrium; well-established technique. | Requires an additional solvent and specialized glassware. | wikipedia.orgorganic-chemistry.org |

| Molecular Sieves | Use of porous desiccants to physically trap water molecules. | Simple to implement; avoids high temperatures of distillation. | Stoichiometric or greater amounts may be needed; can be costly. | wikipedia.orgorganic-chemistry.org |

| Orthoesters | Chemical reaction with water to consume it as it is formed. | Effective water removal without physical separation. | Introduces additional reagents and byproducts into the mixture. | organic-chemistry.org |

| Reactive Distillation | Simultaneous reaction and separation of products/water in a distillation column. | Highly efficient; integrates multiple process steps; high yields. | Requires specialized equipment and process optimization. | google.comresearchgate.netfigshare.com |

| No Water Removal | Use of very low catalyst loadings that allow the reaction to proceed to completion. | Greatly simplified procedure; environmentally friendly; cost-effective. | May not be universally applicable to all substrate combinations. | nih.govacs.org |

Chemical Reactivity and Mechanistic Studies of 2 Propyl 1,3 Dioxolane

Ring Opening and Hydrolysis Reactions

The cleavage of the dioxolane ring, particularly through hydrolysis, is a cornerstone of its chemistry, serving as a method for deprotection in synthetic routes.

Acid-Catalyzed Hydrolysis Mechanisms of Dioxolanes

The acid-catalyzed hydrolysis of 2-substituted-1,3-dioxolanes, including 2-propyl-1,3-dioxolane, proceeds through a generally accepted multi-stage mechanism. beilstein-journals.orgbeilstein-journals.org The process is initiated by the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. beilstein-journals.orgrsc.org The subsequent nucleophilic attack by water on this intermediate leads to the formation of a hemiacetal. beilstein-journals.org Finally, the hemiacetal undergoes further acid-catalyzed decomposition to yield the parent aldehyde or ketone and ethylene (B1197577) glycol. beilstein-journals.org

The mechanism can be influenced by several factors, including the nature of the substituent at the 2-position and the reaction conditions. For instance, the hydrolysis of 2-alkoxy-2-alkyl-1,3-dioxolanes is believed to be dominated by a concerted mechanism where the C-OR bond cleaves as the -OR group is protonated. beilstein-journals.org In some cases, a stepwise process involving the spontaneous cleavage of the C-OR bond can also occur. beilstein-journals.org The stability of the intermediate oxocarbenium ion plays a crucial role in the reaction rate, with electron-donating groups at the 2-position generally accelerating the hydrolysis. nih.gov

The hydrolysis of dioxolanes is a reversible reaction, and the cleavage is typically catalyzed by acids, as they are stable in basic media. jmaterenvironsci.com

Reaction Kinetics of 2-Propyl-1,3-dioxane (B8799542) Hydrolysis

Kinetic studies on the hydrolysis of related 2-propyl-1,3-dioxane provide valuable insights that can be extrapolated to the dioxolane system. The hydrolysis of 2-propyl-1,3-dioxane, catalyzed by a cation exchange resin, has been shown to be a reversible and endothermic reaction. tandfonline.comresearchgate.net The reaction follows second-order kinetics for both the forward and reverse reactions. researchgate.net

Factors such as temperature and solvent polarity significantly influence the reaction kinetics. An increase in temperature generally leads to a higher reaction rate. researchgate.net Solvent effects, for instance in water-dioxane or water-dimethylsulfoxide mixtures, can affect the stabilization of the transition state, with increased solvent polarity often accelerating hydrolysis rates.

Kinetic data for the hydrolysis of various 2-substituted 1,3-dioxolanes have been determined, providing a quantitative measure of their reactivity under acidic conditions. beilstein-journals.org For example, the rate of hydrolysis is influenced by the steric bulk of the substituent at the C2 position. beilstein-journals.org

Table 1: Kinetic Data for Hydrolysis of Related Dioxane Compounds

| Compound | Catalyst | Temperature Range (K) | Reaction Order | Enthalpy of Reaction (kJ/mol) |

|---|---|---|---|---|

| 2-Propyl-1,3-dioxane | Cation exchange resin HD-8 | Not Specified | Second-order (forward & reverse) | Endothermic tandfonline.comresearchgate.net |

Catalytic Hydrolysis Systems (e.g., Cation Exchange Resins)

Cation exchange resins are effective heterogeneous catalysts for the hydrolysis of dioxolanes and related cyclic acetals. tandfonline.comresearchgate.net These solid acid catalysts offer several advantages over homogeneous catalysts, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues. jmaterenvironsci.comresearchgate.net

Resins like Amberlyst 15 and HD-8 have been successfully employed in the hydrolysis of 2-substituted dioxanes. tandfonline.comresearchgate.netresearchgate.net The catalytic activity of these resins is attributed to their strong Brønsted acidity. The hydrolysis of 2-propyl-1,3-dioxane using the cation exchange resin HD-8 has been studied to establish equilibrium and reaction kinetics for downstream separation processes. tandfonline.comscispace.com Similarly, silica (B1680970) gel, acting as a Lewis acid, can also promote the cleavage of the dioxolane ring. jmaterenvironsci.com The use of heterogeneous catalysts is a key aspect of developing more sustainable and efficient chemical processes. researchgate.net

Oxidation and Reduction Pathways

Beyond hydrolysis, this compound can undergo various oxidative and reductive transformations, expanding its synthetic utility.

Oxidative Transformations to Carboxylic Acids and Ketones

The oxidation of this compound can lead to the formation of carboxylic acids or ketones. smolecule.com Oxidizing agents such as potassium permanganate (B83412) or osmium tetroxide can be used to achieve this transformation. smolecule.com The reaction typically involves the cleavage of the dioxolane ring. For instance, oxidation of cyclic acetals with reagents like m-chloroperoxybenzoic acid (MCPBA) can yield hydroxy alkyl esters. organic-chemistry.org

The Baeyer-Villiger oxidation, a reaction that converts ketones to esters or lactones, can also be applied to cyclic ketones, which are structurally related to the products of dioxolane oxidation. beilstein-journals.org The oxidative cleavage of related 1,2-diols to aldehydes and ketones can be achieved with high yields using reagents like lead tetraacetate or periodic acid. libretexts.org More recent methods for the oxidative cleavage of C-C bonds in vicinal diols to form ketones have been developed using electrochemical and thermochemical strategies without the need for transition-metal catalysts or external oxidants. rsc.org

Reductive Transformations to Alcohols and Alkanes

The reduction of this compound can yield alcohols and, in some cases, alkanes. smolecule.com Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride. smolecule.com The reductive cleavage of this compound with a combination of lithium aluminum hydride and aluminum chloride has been shown to be significantly faster than the reduction of its six-membered ring analogue, 2-propyl-1,3-dioxane, under similar conditions. cdnsciencepub.com

The hydrogenolysis of cyclic acetals, including this compound, is a method to produce hydroxy ether hydrocarbons. google.com However, this process can be accompanied by side reactions, such as the formation of 1,2-dialkoxy-alkanes. google.com Studies comparing the reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes have revealed that for acetals, the five-membered dioxolane ring is hydrogenolyzed more rapidly. cdnsciencepub.com In contrast, for ketals, the six-membered dioxane ring can be more reactive due to steric interactions. cdnsciencepub.com The reductive cleavage of peroxides, a related class of compounds, can be achieved using iron salts and thiols. unl.eduacs.org

Table 2: Summary of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Propyl-1,3-dioxane |

| Ethylene glycol |

| Butyraldehyde |

| Potassium permanganate |

| Osmium tetroxide |

| Lithium aluminum hydride |

| Sodium borohydride |

| 2-Alkoxy-2-alkyl-1,3-dioxolanes |

| Oxocarbenium ion |

| Hemiacetal |

| Water |

| Water-dimethylsulfoxide |

| 2-Methyl-1,3-dioxane |

| Amberlyst 15 |

| Silica gel |

| m-Chloroperoxybenzoic acid |

| Lead tetraacetate |

| Periodic acid |

| Aluminum chloride |

The 1,3-dioxolane (B20135) ring, the core structure of this compound, is a cyclic acetal (B89532). This structure dictates its chemical behavior, particularly its reactions involving nucleophiles and electrophiles.

Nucleophilic and Electrophilic Substitution Reactions on the Dioxolane Ring

The 1,3-dioxolane ring is generally stable and resistant to attack by bases and various nucleophiles. organic-chemistry.org Direct nucleophilic or electrophilic substitution on the saturated carbon atoms of the ring is not a typical reaction pathway. The reactivity of the dioxolane moiety is centered on the C-2 carbon, which is bonded to two oxygen atoms. This acetal carbon is electrophilic and susceptible to nucleophilic attack, but this interaction typically leads to ring-opening reactions (hydrolysis) rather than substitution. smolecule.comsmolecule.com

However, substitution reactions can be readily performed on groups attached to the dioxolane ring. For instance, derivatives of this compound that contain reactive functional groups on their substituents can undergo substitution without affecting the dioxolane ring itself. A notable example is the nucleophilic substitution on a bromomethyl group attached to the C-2 position of a dioxolane ring, which serves as a useful handle in synthetic chemistry. cymitquimica.comontosight.ai Similarly, if an aromatic group is attached to the ring, it can undergo electrophilic aromatic substitution. smolecule.comsmolecule.com

Mechanistic studies indicate that the stability of the dioxolane ring can be influenced by substituents at the C-2 position. Electron-donating groups, such as the propyl group, can stabilize the transition state leading to the formation of an intermediate oxocarbonium ion, which can accelerate acid-catalyzed ring cleavage. cdnsciencepub.com Conversely, electron-withdrawing groups at this position would retard such reactions. cdnsciencepub.com Furthermore, the C-2 position can be a site for radical abstraction, allowing for the formation of a dioxolanyl radical that can participate in addition reactions. nsf.gov

Acetal and Ketal Protection and Deprotection Strategies

One of the most significant applications of this compound and related structures is in the protection of carbonyl functional groups. wikipedia.orgunivpancasila.ac.id As an acetal, the dioxolane group effectively masks the reactivity of aldehydes and ketones, allowing for chemical transformations on other parts of a molecule. youtube.com

Chemoselective Protection of Carbonyl Compounds via Dioxolane Formation

Dioxolanes are readily formed by the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst, such as toluenesulfonic acid. organic-chemistry.org The reaction is driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus. organic-chemistry.org This protection strategy can be highly chemoselective. For example, it is possible to selectively protect an aldehyde in the presence of a ketone due to the higher reactivity of aldehydes. organic-chemistry.org The resulting acetal is stable to a wide range of reagents, including nucleophiles, bases, and some oxidizing agents, making it a robust protecting group in multistep syntheses. organic-chemistry.orgyoutube.com

Catalytic Deprotection Methods (e.g., Sodium Tetrakis(3,5-trifluoromethylphenyl)borate, Iodine, Cerium(III) Triflate)

The removal of the dioxolane protecting group (deprotection) is typically achieved through acid-catalyzed hydrolysis, which regenerates the original carbonyl compound. organic-chemistry.org Modern synthetic chemistry has seen the development of several mild and highly selective catalytic methods for this purpose.

Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄): This salt serves as an efficient catalyst for the hydrolysis of acetals and ketals in water. researchgate.netorganic-chemistry.org It is believed to act as a phase-transfer catalyst, forming a colloidal suspension in water that facilitates the reaction. organic-chemistry.org For example, 2-phenyl-1,3-dioxolane (B1584986) can be quantitatively converted to benzaldehyde (B42025) within five minutes at 30 °C using just 0.1 mol% of the catalyst. researchgate.netorganic-chemistry.orgwikipedia.org This method is valued for its mild conditions and avoidance of strong acids and organic solvents. organic-chemistry.org

Iodine: Molecular iodine in catalytic amounts provides a convenient and neutral method for the deprotection of acetals and ketals. organic-chemistry.org The reactions are often complete within minutes and demonstrate high chemoselectivity, tolerating sensitive functional groups such as double bonds, hydroxyl groups, and even other acid-sensitive protecting groups like tert-butyl ethers. organic-chemistry.org

Cerium(III) Triflate (Ce(OTf)₃): This Lewis acid is a very gentle and effective catalyst for the chemoselective cleavage of acetals and ketals. researchgate.net The reaction proceeds at room temperature in wet nitromethane (B149229) under nearly neutral pH conditions. researchgate.netgoogleapis.com The high yields and selectivity make this procedure particularly useful for complex molecules in multistep synthesis. researchgate.net

| Catalyst | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | 0.1 mol% in water, 30 °C | Very fast, mild, aqueous medium, avoids strong acid | researchgate.netorganic-chemistry.org |

| Iodine (I₂) | Catalytic amount, neutral conditions | Fast, neutral, tolerates many sensitive functional groups | organic-chemistry.org |

| Cerium(III) Triflate (Ce(OTf)₃) | Catalytic amount, wet nitromethane, room temp. | Very gentle, nearly neutral pH, high chemoselectivity | researchgate.netgoogleapis.com |

Influence of Protecting Groups on Subsequent Organic Transformations

The presence of a this compound protecting group has a significant influence on the outcome of subsequent chemical reactions. Its primary role is to render the carbonyl group inert to certain reaction conditions.

A classic example is the selective reduction of a molecule containing both an ester and a ketone. By protecting the ketone as a dioxolane, the ester can be reduced with a strong reducing agent like lithium aluminum hydride without affecting the ketone. wikipedia.org The protecting group is then removed in a subsequent step to reveal the original ketone, now in a molecule where the ester has been converted to an alcohol. wikipedia.org

The stability of the dioxolane group is crucial. It is resistant to nucleophiles and bases, allowing for reactions like Grignard additions or organolithium chemistry to be performed elsewhere in the molecule. organic-chemistry.org While generally stable to mild oxidation, strong oxidizing agents can cleave the acetal. organic-chemistry.org The choice of deprotection method is also critical, as some reagents might affect other functional groups. For instance, certain Lewis acid catalysts used for deprotection might also cleave other acid-sensitive groups like silyl (B83357) ethers or Boc protecting groups, necessitating a careful selection of conditions to ensure chemoselectivity. researchgate.netthieme-connect.de Furthermore, some deprotection conditions can be combined with other transformations, such as the use of nickel boride which can achieve either deprotection to the ketone or a one-pot deprotection-reduction to the alcohol. rsc.org

Polymer Chemistry Applications of Dioxolanes

Ring-Opening Polymerization (ROP) of 1,3-Dioxolanes

The ring-opening polymerization of 1,3-dioxolanes is a principal method for synthesizing polyacetals, a class of polymers known for their potential as recyclable materials. This process is predominantly carried out via cationic mechanisms.

Cationic Ring-Opening Polymerization (CROP) Mechanisms

The cationic ring-opening polymerization (CROP) of 1,3-dioxolane (B20135) (DXL) and its derivatives can proceed through two primary mechanisms: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. rsc.orgresearchgate.net

In the ACE mechanism , the polymerization is initiated by a cationic species, and the growing polymer chain carries a positive charge on its active end (a tertiary oxonium ion). rsc.orgresearchgate.net This active chain end then attacks and opens another monomer molecule, propagating the chain. However, the CROP of cyclic acetals via the ACE mechanism is often plagued by side reactions, particularly cyclization, which can limit the molecular weight and broaden the dispersity of the resulting polymer. rsc.orgrsc.org

To mitigate these issues, the AM mechanism can be employed. rsc.org This approach involves the use of a strong protonic acid in the presence of a diol. rsc.org The monomer is first activated by protonation. A nucleophile, such as a diol, then attacks and opens the activated monomer. The resulting linear polymer contains a protonated ether, which rapidly transfers its proton, minimizing the concentration of protonated chains and thus reducing side reactions like cyclization. rsc.org While the AM mechanism offers better control, competition with the ACE mechanism can still occur. rsc.orgrsc.org

Reversible-Deactivation Cationic Ring-Opening Polymerization (RD-CROP) for Poly(Dioxolane) Synthesis

Conventional CROP methods for cyclic acetals often result in polymers with low molecular weights and limited tensile strength, hindering their practical application. nih.govosti.govrsc.org A significant advancement in this area is the development of reversible-deactivation cationic ring-opening polymerization (RD-CROP). This technique enables the synthesis of high molecular weight poly(1,3-dioxolane) (pDXL) with controlled properties. nih.govosti.gov

One successful RD-CROP system utilizes a commercial halomethyl ether initiator in conjunction with an indium(III) bromide catalyst. nih.govosti.gov This method facilitates a controlled polymerization process, yielding pDXL with tensile strengths comparable to some commodity polyolefins. nih.gov Further refinements have led to metal-free RD-CROP systems. For instance, using Meerwein salts (trialkyloxonium salts) as initiators in combination with a proton trap like 2,6-di-tert-butylpyridine (B51100) (DTBP) has enabled the synthesis of ultra-high-molecular-weight (UHMW) pDXL, with molecular weights exceeding 1000 kDa. escholarship.orgnsf.govnih.gov These high molecular weights translate to significantly enhanced mechanical properties, with pDXL at 180 kDa exhibiting a stress at break of 40 MPa and a strain at break of 720%. escholarship.orgnsf.gov A key advantage of these polyacetals is their chemical recyclability; depolymerization using acid catalysts can return the monomer in near-quantitative yields. nih.govescholarship.org

Table 1: RD-CROP of 1,3-Dioxolane (DXL)

| Initiator/Catalyst System | Molecular Weight (Mn, kDa) | Dispersity (Đ) | Key Feature | Reference |

|---|---|---|---|---|

| Halomethyl ether / InBr₃ | up to 180 | Low | Controlled polymerization, enhanced tensile strength | nih.govosti.gov |

| Meerwein salt / Proton Trap (DTBP) | up to 2000 | Controlled | Access to ultra-high-molecular-weight (UHMW) pDXL | escholarship.orgnsf.gov |

Impact of Substituents (e.g., Propyl, Methyl) on Polymerization Rates and Chain Mobility

The presence and position of substituents on the 1,3-dioxolane ring have a profound impact on its polymerizability. Research indicates that 1,3-dioxolanes with a substituent at the C2-position, such as a methyl or propyl group, are generally difficult to polymerize using typical cationic initiators. researchgate.net In contrast, monomers with a substituent at the C4-position can undergo polymerization, although often at a slower rate than the unsubstituted 1,3-dioxolane. researchgate.net

The difficulty in polymerizing C2-substituted dioxolanes is attributed to steric hindrance around the acetal (B89532) function, which impedes the approach of the cationic initiator and the subsequent ring-opening propagation. For other types of cyclic monomers, such as lactones, the position of a substituent also significantly influences the polymerization rate, while the length of an alkyl substituent (from methyl to nonyl) has a more modest effect on the rate but a much larger impact on the physical properties of the resulting polymer. rsc.org For instance, increasing the length of alkyl substituents on polyesters can decrease their melting temperature and crystallinity. rsc.org While direct polymerization data for 2-propyl-1,3-dioxolane is scarce, these principles suggest that its polymerization via CROP would be challenging and that the propyl group would significantly influence the properties of any resulting polymer, likely increasing chain mobility and lowering the glass transition temperature compared to a polymer with a smaller substituent.

In the context of radical polymerization of 2-methylene-1,3-dioxolane (B1600948) derivatives, a methyl substituent at the 4-position was found to promote ring-opening compared to the unsubstituted analogue under certain conditions. elsevierpure.com

Role of Transacetalization in Polymer Molecular Weight and Dispersity Control

Transacetalization is a significant side reaction in the cationic polymerization of cyclic acetals. rsc.org This process involves the reaction of the active polymer chain end with an acetal linkage in another polymer chain (intermolecular transfer) or its own chain (intramolecular transfer). cdnsciencepub.comcdnsciencepub.com

Free Radical Ring-Opening Polymerization (rROP) of Cyclic Ketene (B1206846) Acetals

An alternative to cationic polymerization for creating polymers with features of polyacetals is the free-radical ring-opening polymerization (rROP) of cyclic ketene acetals (CKAs). nih.govrsc.org CKAs are a class of electron-rich vinyl monomers, structurally related to dioxolanes, that can undergo radical polymerization. nih.gov

Incorporation of Ester Linkages into Polymer Backbones

A key feature of the rROP of CKAs is the ability to introduce ester linkages into the backbone of traditional vinyl polymers. rsc.org When a radical initiator attacks the double bond of a CKA, the resulting radical can either propagate through a standard 1,2-addition to form a polyacetal structure or undergo a ring-opening fragmentation. acs.org This ring-opening process results in the formation of an ester bond within the polymer backbone. nih.govacs.org

This method provides a unique route to aliphatic polyesters and allows for the creation of copolymers, such as with methyl methacrylate (B99206) (MMA), where degradable ester units are statistically distributed along a stable vinyl polymer backbone. rsc.orgacs.org The ratio of ring-opened ester linkages to non-ring-opened acetal linkages can be influenced by the monomer structure. For example, the presence of an alkene functionality within the monomer's ring structure has been shown to be essential to promote ring-opening and the formation of ester linkages, likely by stabilizing the resulting radical. nih.govnih.govacs.org The resulting copolymers, containing these ester linkages, are susceptible to hydrolytic degradation, offering a pathway to creating more environmentally benign plastics. nih.govacs.org

Table 2: Compounds Mentioned

| Compound Name | Abbreviation | Role |

|---|---|---|

| This compound | - | Subject of study |

| 1,3-Dioxolane | DXL | Monomer |

| Poly(1,3-dioxolane) | pDXL | Polymer |

| Methyl Methacrylate | MMA | Comonomer |

| Cyclic Ketene Acetal | CKA | Monomer class for rROP |

| Indium(III) Bromide | InBr₃ | Catalyst |

| 2,6-di-tert-butylpyridine | DTBP | Proton trap |

| Ethylene (B1197577) Glycol | - | Component for synthesis/initiation |

| Formaldehyde (B43269) | - | Component for synthesis |

| Titanium Tetrachloride | TiCl₄ | Catalyst component |

| α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol | TADDOL | Ligand |

Copolymerization of Dioxolane Monomers with Vinylic Monomers (e.g., Styrene (B11656), Methyl Methacrylate)

The copolymerization of 1,3-dioxolane and its derivatives with vinylic monomers such as styrene and methyl methacrylate is a method to synthesize polymers with a combination of properties from both monomer classes. Generally, this process is challenging due to the different polymerization mechanisms. Dioxolanes polymerize via cationic ring-opening polymerization, while vinylic monomers like styrene and methyl methacrylate typically polymerize via free-radical or anionic polymerization.

To achieve copolymerization, several strategies can be employed, such as creating macromonomers. For instance, a poly(1,3-dioxolane) chain can be terminated with a group, like a methacrylate, that can participate in radical polymerization. semanticscholar.orgasianpubs.org These macromonomers can then be copolymerized with vinylic monomers like styrene or methyl methacrylate to form graft copolymers. asianpubs.org In such a graft copolymer, the backbone would be formed from the vinylic monomer, and the side chains would be the poly(1,3-dioxolane) grafts.

A study on the cationic copolymerization of 1,3-dioxolane with styrene using a montmorillonite (B579905) clay catalyst (Maghnite-H+) has been reported. orientjchem.org The results indicated that copolymerization was successful, yielding a semi-crystalline copolymer. orientjchem.org The yield of the copolymer was found to increase with a higher proportion of the catalyst. orientjchem.org

Table 1: Experimental Conditions for Copolymerization of 1,3-Dioxolane (DXL) and Styrene (St) using Maghnite-H+ Catalyst orientjchem.org

| Experiment | Catalyst (wt%) | Temperature (°C) | Time (h) | Copolymer Yield (%) |

| 1 | 2.5 | 40 | 12 | 20 |

| 2 | 5.0 | 40 | 12 | 35 |

| 3 | 10.0 | 40 | 12 | 48 |

This table is based on data for 1,3-dioxolane, as specific data for this compound is not available.

Design and Synthesis of Degradable Polymer Analogues

A significant application of incorporating dioxolane monomers into polymer chains is the creation of degradable materials. The acetal linkage in the poly(1,3-dioxolane) backbone is susceptible to hydrolysis under acidic conditions, breaking the polymer chain into smaller, non-toxic molecules. researchgate.netresearchgate.net This property is highly desirable for biomedical applications, such as drug delivery systems and temporary implants, as well as for creating environmentally friendly plastics.

Copolymers of L-lactide and 1,3-dioxolane have been synthesized, demonstrating that the introduction of acetal units into a polyester (B1180765) backbone enhances the degradation rate in acidic conditions. researchgate.net These copolymers were shown to be amorphous and degraded more rapidly than polylactide (PLA) homopolymers. researchgate.net

The degradation of poly(1,3-dioxolane) can proceed via two main pathways: depolymerization (unzipping) at elevated temperatures in the presence of an acid catalyst, or hydrolysis of the acetal bonds in an aqueous acidic environment. researchgate.net It is expected that copolymers containing this compound units would exhibit similar acid-catalyzed degradability due to the presence of the same acetal functionality in the polymer backbone. The propyl group at the 2-position is not expected to fundamentally alter this degradation mechanism, although it might influence the rate of degradation due to steric and electronic effects.

Table 2: Properties of L-lactide/1,3-dioxolane Copolymers researchgate.net

| DXL in feed (mol%) | DXL in copolymer (mol%) | Glass Transition Temp (Tg, °C) |

| 10 | 7 | 32 |

| 20 | 14 | 21 |

| 30 | 20 | 15 |

| 40 | 27 | 8 |

This table illustrates the effect of incorporating a dioxolane monomer on the properties of a polyester, providing a model for the expected behavior of copolymers containing this compound.

Functional Polymer Development through Dioxolane Monomers

The development of functional polymers, which are polymers with specific reactive groups, is a major field of research. These functional groups allow for further chemical modification of the polymer, such as cross-linking or the attachment of bioactive molecules. While This compound itself is generally considered a non-functional monomer (the propyl group is a simple alkyl group), other dioxolane derivatives are specifically designed with functional groups to be incorporated into polymers. nih.govrsc.org

For instance, monomers like (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate contain a protected diol (the dioxolane ring) and a polymerizable methacrylate group. acs.org After polymerization of the methacrylate group, the dioxolane ring can be hydrolyzed under acidic conditions to reveal two hydroxyl groups, thus creating a functional polymer with pendant diol units. acs.org Similarly, other functional groups such as chloro, allyl, and azide (B81097) have been incorporated into dioxolane monomers to create functional polyesters via ring-opening copolymerization. rsc.orgacs.org

The synthesis of functional polymers using This compound would likely involve its copolymerization with a functional comonomer. The role of the this compound units in such a copolymer would be to impart properties such as degradability and to adjust the physical characteristics of the polymer, like its glass transition temperature and solubility, rather than to provide a site for further chemical reaction.

Advanced Characterization and Spectroscopic Analysis of 2 Propyl 1,3 Dioxolane

Spectroscopic Identification and Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 2-Propyl-1,3-dioxolane, offering a non-destructive means to probe its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The acetal (B89532) proton at the C2 position would appear as a triplet, due to coupling with the adjacent methylene group of the propyl chain. The four protons of the dioxolane ring's ethylene (B1197577) group typically appear as a multiplet. The propyl group protons would resolve into a triplet for the terminal methyl group and two distinct multiplets for the two methylene groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. For this compound, six distinct signals are anticipated, corresponding to each unique carbon atom in the structure. The acetal carbon (C2) is characteristically shifted downfield. The two carbons of the ethylene glycol moiety within the dioxolane ring would appear in the typical range for ether-linked carbons, while the three carbons of the propyl group would have chemical shifts consistent with an aliphatic alkane chain.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Signal Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.7 - 4.9 | Triplet (t) | Acetal CH (C2) |

| ¹H | 3.8 - 4.0 | Multiplet (m) | O-CH ₂-CH ₂-O |

| ¹H | 1.5 - 1.7 | Multiplet (m) | CH ₂-CH₂-CH₃ |

| ¹H | 1.3 - 1.5 | Multiplet (m) | CH₂-CH ₂-CH₃ |

| ¹H | 0.8 - 1.0 | Triplet (t) | CH₂-CH₂-CH ₃ |

| ¹³C | 108 - 112 | CH | Acetal C (C2) |

| ¹³C | 64 - 66 | CH₂ | O-C H₂-C H₂-O |

| ¹³C | 30 - 35 | CH₂ | C H₂-CH₂-CH₃ |

| ¹³C | 16 - 20 | CH₂ | CH₂-C H₂-CH₃ |

Note: The data in this table is predicted based on typical chemical shifts for similar structural motifs and should be considered illustrative.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by the presence of strong C-O stretching bands, which are indicative of the acetal group. The spectrum also displays characteristic C-H stretching and bending vibrations from the alkyl portions of the molecule.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2965 - 2850 | C-H Stretching | Propyl group (CH₃, CH₂) |

| 1200 - 1000 | C-O Stretching (multiple strong bands) | Acetal (C-O-C-O-C) |

| 1470 - 1450 | C-H Bending | CH₂ |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. In electron ionization (EI) mode, the molecular ion peak (M+) for this compound at m/z 116 (C₆H₁₂O₂) is often weak or not observed.

The fragmentation pattern is a key identifier. The most significant fragmentation pathway involves the cleavage of the propyl group and rearrangement of the dioxolane ring. The base peak in the mass spectrum is typically observed at m/z 73. Other major fragments are found at m/z 45 and m/z 27. chemicalbook.com GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an effective technique for both identifying and quantifying this compound in complex mixtures. nih.gov

Table 3: Major Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 116 | [C₆H₁₂O₂]⁺ | Molecular Ion (often weak or absent) |

| 73 | [C₄H₅O₂]⁺ | Base Peak |

| 45 | [C₂H₅O]⁺ | Major Fragment |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures or complex samples and for assessing its purity.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. The compound's retention behavior is characterized by its Kovats retention index (RI), which is a standardized measure. The RI can vary depending on the stationary phase of the GC column used.

Table 4: Kovats Retention Indices for this compound

| Column Stationary Phase | Retention Index (RI) |

|---|---|

| Standard non-polar | 832, 837, 840, 870 chemicalbook.com |

| OV-101 (non-polar) | 870 |

The carbon atom at the C2 position of the 1,3-dioxolane (B20135) ring in this compound is a stereocenter, as it is bonded to four different groups (a hydrogen atom, a propyl group, and two oxygen atoms that are part of the ring). Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-propyl-1,3-dioxolane and (S)-2-propyl-1,3-dioxolane.

While these enantiomers have identical physical properties such as boiling point and mass spectra, they can be separated and quantified using chiral gas chromatography. gcms.cz This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Derivatized cyclodextrins are commonly used as CSPs for the separation of chiral molecules, including various dioxolane derivatives. gcms.cznih.gov Although specific application data for the enantiomeric separation of this compound is not widely published, the methodology is well-established for structurally similar chiral compounds. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination of Dioxolanes

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the isotopic composition of elements within a sample, which can provide valuable information about the sample's geographical origin, synthetic pathway, and the source of its precursors. thermofisher.cnnih.govforensic-isotopes.org While specific research on the application of IRMS to this compound is not extensively documented in publicly available literature, the principles of the technique are broadly applicable to organic molecules, including dioxolanes. This section will detail the theoretical application of IRMS for the origin determination of dioxolanes, supported by established methodologies in stable isotope analysis.

The fundamental principle behind IRMS is the measurement of the relative abundance of stable isotopes of key elements such as carbon (¹³C/¹²C), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O). thermofisher.cn These ratios are not constant in nature and vary depending on a multitude of factors, including geographical location (due to variations in climate and geology), the botanical origin of starting materials, and the specific chemical processes used for synthesis. nih.govresearchgate.net

For a synthetic compound like this compound, which is typically produced by the acetalization of butyraldehyde with ethylene glycol, the isotopic signature of the final product is a composite of the isotopic signatures of its precursors and any kinetic isotope effects that occur during the reaction.

Key Factors Influencing the Isotopic Signature of this compound:

Source of Butyraldehyde: Butyraldehyde can be produced from different petrochemical feedstocks or potentially from bio-based routes. The geographic origin of the crude oil or the type of biomass and its growing conditions will impart a characteristic isotopic fingerprint on the butyraldehyde.

Source of Ethylene Glycol: Similarly, the manufacturing process and the origin of the raw materials for ethylene glycol will contribute to its stable isotope ratios.

Synthesis Process: The specific conditions of the acetalization reaction, including the catalyst used and reaction temperature, can lead to isotopic fractionation, further influencing the final isotopic composition of the this compound.

By analyzing the δ¹³C, δ²H, and δ¹⁸O values of a sample of this compound, it is theoretically possible to trace it back to a specific manufacturing batch or to differentiate between products from different producers. This has significant applications in quality control, patent infringement cases, and in the investigation of illicitly produced substances where dioxolanes may be used as solvents or precursors.

Hypothetical Research Findings:

To illustrate the potential of IRMS in the origin determination of dioxolanes, the following interactive data table presents hypothetical δ¹³C and δ²H values for this compound samples from different imagined sources. In a real-world scenario, a database of known samples would be necessary for comparison.

| Sample ID | Source (Hypothetical) | δ¹³C (‰ vs. VPDB) | δ²H (‰ vs. VSMOW) |

| PD-001 | Manufacturer A, Batch 1 | -28.5 | -150 |

| PD-002 | Manufacturer A, Batch 2 | -28.7 | -152 |

| PD-003 | Manufacturer B, Petrochemical Feedstock X | -31.2 | -180 |

| PD-004 | Manufacturer C, Bio-based Feedstock Y | -25.1 | -120 |

| PD-005 | Seized Illicit Sample | -31.5 | -183 |

VPDB: Vienna Pee Dee Belemnite; VSMOW: Vienna Standard Mean Ocean Water.

In this hypothetical dataset, the samples from Manufacturer A show slight variations between batches but are isotopically distinct from the samples of Manufacturer B and Manufacturer C. The seized illicit sample closely matches the isotopic signature of the product from Manufacturer B, suggesting a potential link. The bio-based sample from Manufacturer C shows a distinctly different isotopic profile, which is typical for compounds derived from plant sources following different photosynthetic pathways.

The application of IRMS, potentially coupled with Gas Chromatography (GC-IRMS), would allow for the separation of this compound from a complex mixture before isotopic analysis, ensuring that the measured ratios are specific to the compound of interest. forensic-isotopes.org While empirical data for this compound is needed to build robust origin-determination models, the established success of IRMS in analogous fields strongly supports its potential utility for the advanced characterization of dioxolanes.

Applications in Chemical Process Intensification and Separation Technologies

Reactive Extraction and Distillation Processes

Reactive extraction and reactive distillation are intensified processes that combine a chemical reaction and a separation step into a single unit operation. This integration can overcome equilibrium limitations, improve selectivity, and reduce capital and operating costs. Dioxolane and dioxane analogues are central to such processes, particularly for the recovery of diols from dilute aqueous solutions.

A significant challenge in the biotechnological production of 1,3-propanediol (B51772) (PDO) is its recovery from dilute fermentation broths. acs.orgdss.go.th Due to the low volatility and high hydrophilicity of PDO, traditional distillation is energy-intensive. acs.orgdss.go.th A novel and more effective route involves reactive extraction, where PDO is converted into a more hydrophobic derivative that can be easily separated. acs.orgresearchgate.net

In this process, an aldehyde, such as butyraldehyde, is introduced into the aqueous PDO solution. acs.org The aldehyde serves as both a reactant and an extractant. researchgate.net It reacts with 1,3-propanediol in an acid-catalyzed acetalization reaction to form the corresponding substituted 1,3-dioxane (B1201747), in this case, 2-propyl-1,3-dioxane (B8799542). acs.orgtandfonline.com This newly formed dioxane possesses strong hydrophobic properties, allowing it to be preferentially extracted from the aqueous phase into the organic aldehyde phase. acs.orgresearchgate.net Studies have demonstrated that this reactive extraction can achieve a PDO recovery rate of up to 85-87%. acs.org

Following the extraction, the 1,3-propanediol is recovered from the separated organic phase through the reverse reaction: hydrolysis of the 2-propyl-1,3-dioxane. acs.orgtandfonline.com This step is often carried out using reactive distillation, where the hydrolysis reaction occurs within the distillation column. acs.orgresearchgate.net This integrated approach allows for the continuous removal of the aldehyde product from the reaction zone, driving the equilibrium towards the formation of high-purity 1,3-propanediol, which is recovered as the bottom product. researchgate.net